N-[3-(3-chlorophenyl)propyl]-2,2-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide
Description
N-[3-(3-chlorophenyl)propyl]-2,2-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide is a synthetic organic compound with a complex structure It contains a chlorophenyl group, a propyl chain, and a thiazinane ring with a carboxamide group
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)propyl]-2,2-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c1-16(2)12-19(9-10-23(16,21)22)15(20)18-8-4-6-13-5-3-7-14(17)11-13/h3,5,7,11H,4,6,8-10,12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEUJRVUHGVPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1(=O)=O)C(=O)NCCCC2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)propyl]-2,2-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide typically involves multiple steps:
Formation of the Chlorophenyl Propyl Intermediate: This step involves the reaction of 3-chlorobenzyl chloride with propylamine under basic conditions to form 3-(3-chlorophenyl)propylamine.
Cyclization to Form the Thiazinane Ring: The intermediate is then reacted with 2,2-dimethyl-1,3-propanedithiol in the presence of a base to form the thiazinane ring.
Introduction of the Carboxamide Group: Finally, the thiazinane intermediate is reacted with a suitable carboxylating agent, such as phosgene or carbonyldiimidazole, to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)propyl]-2,2-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[3-(3-chlorophenyl)propyl]-2,2-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)propyl]-2,2-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[3-(3-chlorophenyl)propyl]-2,2-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide: shares structural similarities with other thiazinane derivatives and chlorophenyl compounds.
Isopropyl N-(3-chlorophenyl)carbamate: Another compound with a chlorophenyl group and carbamate functionality.
Uniqueness
This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazinane ring and carboxamide group make it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
